

An In-depth Technical Guide to Azido-PEG6-amine

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Compound of Interest

Compound Name: Azido-PEG6-amine

Cat. No.: B1666435

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Introduction

Azido-PEG6-amine is a heterobifunctional linker molecule integral to the advancement of bioconjugation, drug delivery, and proteomics. Its structure, featuring a terminal azide group and a primary amine, connected by a flexible hexaethylene glycol (PEG) spacer, allows for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of the molecular and chemical properties of **Azido-PEG6-amine**, alongside detailed experimental protocols for its application in common bioconjugation techniques.

Core Properties and Specifications

The utility of **Azido-PEG6-amine** as a molecular linker is defined by its chemical and physical properties. A summary of these quantitative data is presented below for clear reference.

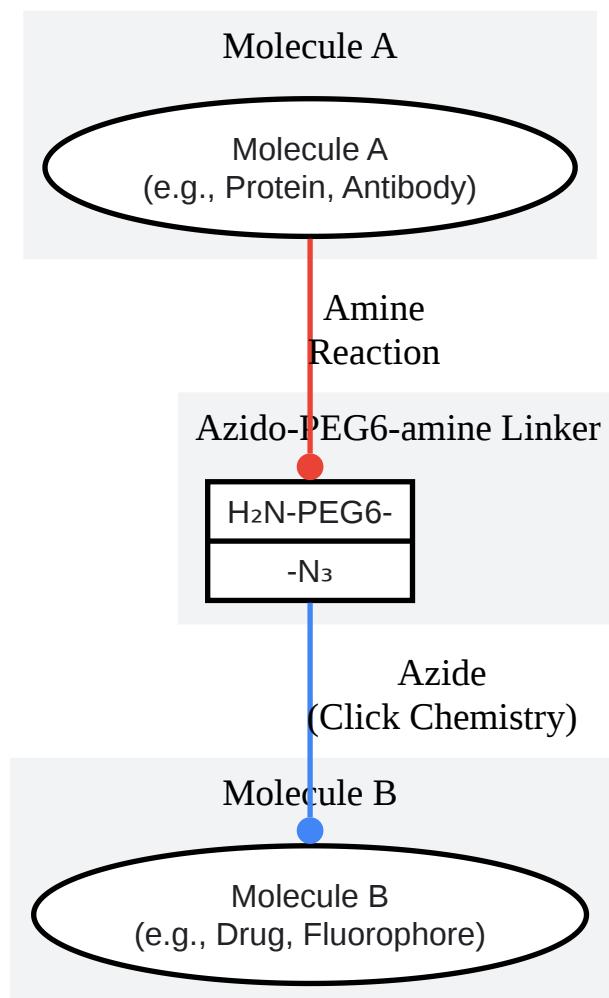
Property	Value	Reference
Molecular Weight	350.41 g/mol	[1][2][3][4]
Exact Mass	350.2165 g/mol	[5]
Chemical Formula	C ₁₄ H ₃₀ N ₄ O ₆	[1][4][5][6]
Purity	Typically >95%	[5][7]
Appearance	Colorless to light yellow liquid or oil	[1]
Storage Conditions	Store at -20°C or lower	[1]
Solubility	Soluble in water, aqueous buffers, DMSO, DMF, chloroform, and methylene chloride	[8]

Functional Roles and Applications

Azido-PEG6-amine serves as a versatile tool in the molecular sciences, primarily enabling the linkage of two different molecules. The terminal amine can react with carboxylic acids, activated esters (such as NHS esters), or aldehydes and ketones. The azide group is available for "click chemistry," a set of rapid, selective, and high-yield chemical reactions. This dual functionality makes it a valuable component in the synthesis of:

- Antibody-Drug Conjugates (ADCs): Where a cytotoxic drug is linked to an antibody for targeted cancer therapy.[2][4]
- PROteolysis TArgeting Chimeras (PROTACs): Which bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target protein.[2][4]
- Bioconjugation: For attaching molecules to proteins, peptides, nucleic acids, or surfaces for a variety of research and diagnostic applications.

The diagram below illustrates the logical relationship of **Azido-PEG6-amine** as a bifunctional linker.



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Bifunctional Linker Concept

Experimental Protocols

The azide and amine groups of **Azido-PEG6-amine** allow for two primary types of conjugation reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" reaction involves the formation of a stable triazole linkage between an azide (from **Azido-PEG6-amine**) and a terminal alkyne. The reaction is catalyzed by copper(I).

Materials:

- **Azido-PEG6-amine**
- Alkyne-functionalized molecule
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
- Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Anhydrous DMSO or DMF

Protocol:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **Azido-PEG6-amine** in anhydrous DMSO or DMF.
 - Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.
 - Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
 - Prepare a 20 mM stock solution of CuSO_4 in water.
 - Prepare a 100 mM stock solution of THPTA in water.
- Reaction Setup:
 - In a microcentrifuge tube, add the alkyne-functionalized molecule to the reaction buffer.
 - Add the **Azido-PEG6-amine** stock solution to the reaction mixture. A molar excess (e.g., 5-20 fold) of the linker is often used.

- Add the THPTA stock solution to the reaction mixture.
- Add the CuSO₄ stock solution.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

- Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.
- Purification:
 - Purify the conjugate to remove unreacted reagents and catalyst. This can be achieved by size-exclusion chromatography (SEC), dialysis, or other appropriate chromatographic techniques.

The following diagram outlines the experimental workflow for a typical CuAAC reaction.



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CuAAC Experimental Workflow

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed without a catalyst, making it ideal for applications in living systems where copper toxicity is a concern.

Materials:

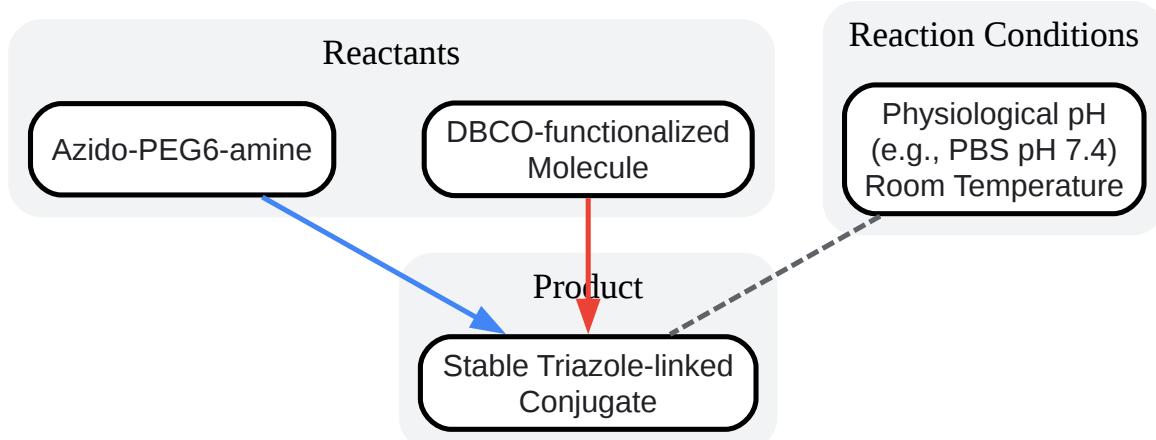
- **Azido-PEG6-amine**
- Cyclooctyne-functionalized molecule (e.g., DBCO-functionalized protein)

- Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Anhydrous DMSO or DMF

Protocol:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **Azido-PEG6-amine** in anhydrous DMSO or DMF.
 - Dissolve the cyclooctyne-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).
- Reaction Setup:
 - Add the **Azido-PEG6-amine** stock solution to the solution of the cyclooctyne-functionalized molecule. A molar excess (e.g., 5-20 fold) of the linker is typically used. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid denaturation of proteins.
- Incubation:
 - Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For more sensitive molecules, the reaction can be performed at 4°C for overnight incubation.
- Purification:
 - Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or another suitable method to remove unreacted linker.

The following diagram illustrates the signaling pathway concept for a SPAAC reaction.



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